molecular formula C9H14O B8708314 Cyclopentanone, 2-(2-methyl-2-propenyl)- CAS No. 57133-53-6

Cyclopentanone, 2-(2-methyl-2-propenyl)-

Cat. No.: B8708314
CAS No.: 57133-53-6
M. Wt: 138.21 g/mol
InChI Key: QSZFQFWJRFUEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanone, 2-(2-methyl-2-propenyl)-, is a cyclic ketone derivative with a methyl-propenyl substituent at the 2-position of the cyclopentanone ring. The latter has a molecular formula of C₈H₁₀O, a molecular weight of 122.16 g/mol, and features a conjugated propenylidene group (C=CC=C) attached to the cyclopentanone core . Its computed properties include a polar surface area (PSA) of 17.07 Ų and a logP value of 1.6, indicating moderate lipophilicity .

Properties

CAS No.

57133-53-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)cyclopentan-1-one

InChI

InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h8H,1,3-6H2,2H3

InChI Key

QSZFQFWJRFUEDH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Influence on Properties: Substituents like propenylidene (C=CC=C) or nitrophenyl impart distinct electronic and steric effects. For example, the nitro group in 2-(4-nitrophenyl)-cyclopentanone enhances reactivity for pharmaceutical synthesis , while the conjugated propenylidene group may increase volatility, making it suitable for fragrances . Larger substituents (e.g., Nectaryl’s alkyl-cyclohexenyl group) raise molecular weight and logP, enhancing lipophilicity and odor potency .

Biological Activity: Curcumin analogs with acryloyl and benzylidene substituents exhibit strong antioxidant and enzyme-inhibitory activities, emphasizing the role of functional groups in biological targeting .

Applications :

  • Fragrance compounds (e.g., Nectaryl, 2-hexylidene derivatives) prioritize odor profiles and safety .
  • Nitrophenyl and curcumin-like derivatives are tailored for biomedical or catalytic applications due to their reactive substituents .

Research Findings and Industrial Relevance

  • Synthesis Pathways : While direct synthesis data for the target compound is unavailable, analogous methods (e.g., ester hydrolysis and alkylation, as seen in ) may apply .
  • Structure-Activity Relationships (SAR) :
    • Electron-deficient groups (e.g., nitro) enhance electrophilicity, useful in coupling reactions .
    • Unsaturated substituents (e.g., propenylidene) may participate in Diels-Alder reactions, expanding utility in organic synthesis .
  • Market Trends: Cyclopentanone derivatives are increasingly used in sustainable fragrance and pharmaceutical industries, driven by demand for bio-based intermediates .

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